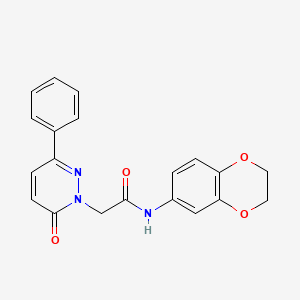
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxin moiety and a pyridazinone ring. Its molecular formula is C27H25N3O5S, and it possesses notable physicochemical properties that influence its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, particularly SMYD proteins (SMYD2 and SMYD3), which are implicated in various malignancies .
- Antioxidant Activity : The presence of the benzodioxin structure may contribute to antioxidant properties, potentially reducing oxidative stress in cells .
- Antimicrobial Properties : Some derivatives of similar compounds have shown antibacterial and antifungal activities, suggesting a potential for antimicrobial applications .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the following table:
Case Studies
Several studies have investigated the biological effects of related compounds:
- Cancer Treatment : In vitro studies demonstrated that compounds with similar structures to this compound showed promise as inhibitors of tumor cell proliferation in breast and colon cancer models .
- Neuroprotective Effects : Research has suggested that related benzodioxin derivatives may offer neuroprotective benefits by modulating oxidative stress pathways .
- Antimicrobial Studies : A series of experiments revealed that certain derivatives exhibited significant antibacterial properties against Gram-positive bacteria, indicating potential use as therapeutic agents against infections .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-19(21-15-6-8-17-18(12-15)27-11-10-26-17)13-23-20(25)9-7-16(22-23)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWDSPIFQKWAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














